REACTION_SMILES
|
[CH3:19][OH:20].[H:17][H:18].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([O:15][CH3:16])[CH2:6][N:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:8][CH2:9]1>>[NH2:1][CH:4]1[CH:5]([O:15][CH3:16])[CH2:6][N:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:8][CH2:9]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CCC(N)C(OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:19][OH:20].[H:17][H:18].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([O:15][CH3:16])[CH2:6][N:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:8][CH2:9]1>>[NH2:1][CH:4]1[CH:5]([O:15][CH3:16])[CH2:6][N:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:8][CH2:9]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CCC(N)C(OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:19][OH:20].[H:17][H:18].[N:1](=[N+:2]=[N-:3])[CH:4]1[CH:5]([O:15][CH3:16])[CH2:6][N:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:8][CH2:9]1>>[NH2:1][CH:4]1[CH:5]([O:15][CH3:16])[CH2:6][N:7]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[CH2:8][CH2:9]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CCC(N)C(OC)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |